3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione 3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0827545
InChI: InChI=1S/C17H18BrNO4S/c1-4-7-19-16(20)15(24-17(19)21)9-11-8-12(18)14(23-6-3)10-13(11)22-5-2/h4,8-10H,1,5-7H2,2-3H3/b15-9-
SMILES: CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC
Molecular Formula: C17H18BrNO4S
Molecular Weight: 412.3 g/mol

3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC0827545

Molecular Formula: C17H18BrNO4S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-5-(5-bromo-2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C17H18BrNO4S
Molecular Weight 412.3 g/mol
IUPAC Name (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C17H18BrNO4S/c1-4-7-19-16(20)15(24-17(19)21)9-11-8-12(18)14(23-6-3)10-13(11)22-5-2/h4,8-10H,1,5-7H2,2-3H3/b15-9-
Standard InChI Key XFTGXRFDSGVWFL-DHDCSXOGSA-N
Isomeric SMILES CCOC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC=C)Br)OCC
SMILES CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC
Canonical SMILES CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC=C)Br)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator